4-(Trifluoromethyl)pyridine 1-oxide

Vue d'ensemble

Description

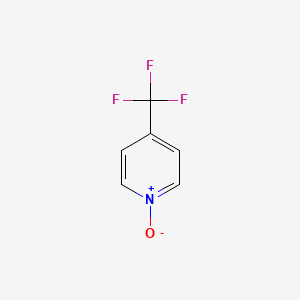

4-(Trifluoromethyl)pyridine 1-oxide is a chemical compound with the molecular formula C6H4F3NO. It is a derivative of pyridine, where a trifluoromethyl group is attached to the fourth position of the pyridine ring, and an oxide group is attached to the nitrogen atom. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)pyridine 1-oxide typically involves the oxidation of 4-(Trifluoromethyl)pyridine. One common method is the use of hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective oxidation of the pyridine nitrogen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalytic systems and automated control of reaction parameters ensures high efficiency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex oxides.

Reduction: Reduction reactions can convert the oxide back to the parent pyridine compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products:

Oxidation: Formation of higher oxides.

Reduction: Regeneration of 4-(Trifluoromethyl)pyridine.

Substitution: Formation of various substituted pyridine derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Trifluoromethylation Reactions

One of the primary applications of 4-(trifluoromethyl)pyridine 1-oxide is in the trifluoromethylation of (hetero)arenes. This reaction is crucial for the pharmaceutical industry as trifluoromethyl groups can enhance the biological activity of compounds. Research has shown that pyridine N-oxide derivatives, including this compound, can be used effectively with trifluoroacetic anhydride to achieve high-yielding trifluoromethylation reactions on a kilogram scale .

Mechanistic Insights

The mechanism involves the formation of electron donor-acceptor complexes that are highly dependent on photon flux, allowing for efficient photoredox catalysis. This method has been shown to produce yields significantly higher than traditional methods, making it a valuable technique for large-scale applications .

Pharmaceutical Chemistry

Drug Development

In drug discovery, the incorporation of trifluoromethyl groups into drug candidates can improve their pharmacokinetic properties. The use of this compound in synthesizing various biologically active compounds has been documented. For instance, studies have demonstrated its role in synthesizing hydroxylated pyridine derivatives through biocatalysis using whole cells of Burkholderia sp. MAK1, which effectively converts pyridin-2-amines into their hydroxylated forms .

Case Study: Antioxidant Activity

Research into the antioxidant properties of compounds derived from pyridine N-oxides has shown promising results. In vitro assays indicated that certain derivatives exhibit significant scavenging activity comparable to established antioxidants like ascorbic acid . This highlights the potential of this compound and its derivatives in developing new therapeutic agents.

Biocatalysis

Enzymatic Transformations

The bioconversion capabilities of microorganisms have been explored for transforming pyridine derivatives into more complex structures. The use of Burkholderia sp. MAK1 demonstrated effective hydroxylation of various substrates, including those containing trifluoromethyl groups. The conversion efficiency was notably high at optimal temperatures (30–35 °C), achieving nearly complete conversion within six hours .

Chemical Analysis and Characterization

Analytical Techniques

this compound serves as a standard compound in various analytical methods, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are essential for characterizing new compounds synthesized from pyridine N-oxides and ensuring their purity and efficacy .

Mécanisme D'action

The mechanism of action of 4-(Trifluoromethyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals and agrochemicals, where it can interact with enzymes and receptors to exert its effects.

Comparaison Avec Des Composés Similaires

4-(Trifluoromethyl)pyridine: The parent compound without the oxide group.

3-(Trifluoromethyl)pyridine: A positional isomer with the trifluoromethyl group at the third position.

2-(Trifluoromethyl)pyridine: Another positional isomer with the trifluoromethyl group at the second position.

Uniqueness: 4-(Trifluoromethyl)pyridine 1-oxide is unique due to the presence of both the trifluoromethyl and oxide groups, which confer distinct chemical and physical properties. The oxide group increases the compound’s reactivity and potential for forming hydrogen bonds, making it valuable in various chemical and biological applications.

Activité Biologique

4-(Trifluoromethyl)pyridine 1-oxide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which significantly influences its chemical reactivity and biological interactions. The molecular formula is CHFNO, with a molecular weight of approximately 179.1 g/mol.

The biological activity of this compound can be attributed to its role as a COMT (catechol-O-methyltransferase) inhibitor . This inhibition is crucial in enhancing the bioavailability of L-DOPA in Parkinson's disease treatment by preventing its breakdown in peripheral tissues. Studies indicate that compounds with similar structures can effectively inhibit COMT activity, thereby increasing L-DOPA levels in the brain and prolonging its therapeutic effects .

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- COMT Inhibition : As previously mentioned, the compound shows promise as a COMT inhibitor, which could be beneficial in treating neurological disorders such as Parkinson's disease .

- Bioconversion Potential : Studies involving bioconversion using Burkholderia sp. MAK1 have shown that derivatives of pyridine can undergo hydroxylation and other transformations, suggesting potential pathways for synthesizing more complex bioactive compounds .

Antimicrobial Studies

A study highlighted the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound could inhibit bacterial growth, suggesting its application in developing new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

COMT Inhibition Studies

In preclinical studies, the effectiveness of this compound as a COMT inhibitor was evaluated through various assays measuring its ability to enhance L-DOPA bioavailability. The compound demonstrated significant inhibition of COMT activity compared to control groups.

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.5 |

| Tolcapone | 0.03 |

| Entacapone | 0.8 |

Propriétés

IUPAC Name |

1-oxido-4-(trifluoromethyl)pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)5-1-3-10(11)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUUZHQOZHEULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276391 | |

| Record name | Pyridine, 4-(trifluoromethyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22253-59-4 | |

| Record name | Pyridine, 4-(trifluoromethyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.